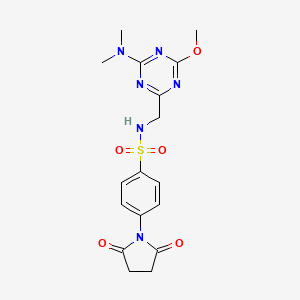

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

Description

This compound is a sulfonamide-triazine hybrid with a dimethylamino group at the 4-position of the triazine ring and a methoxy group at the 6-position. Its synthesis likely follows methodologies similar to other triazine-sulfonamide hybrids, involving nucleophilic substitution reactions on trichlorotriazine intermediates followed by sulfonamide coupling .

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O5S/c1-22(2)16-19-13(20-17(21-16)28-3)10-18-29(26,27)12-6-4-11(5-7-12)23-14(24)8-9-15(23)25/h4-7,18H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVIBFPTCPSOFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide" typically involves multi-step organic reactions. One common route starts with the preparation of the triazine core, followed by alkylation and sulfonation steps. The detailed reaction conditions include:

Triazine Core Formation: : This often involves the reaction of cyanuric chloride with dimethylamine and methoxy-containing reactants under controlled temperatures and solvents like acetone.

Alkylation Step: : Involves reacting the intermediate triazine compound with 4-(2,5-dioxopyrrolidin-1-yl)benzyl chloride in a polar aprotic solvent such as dimethylformamide (DMF).

Sulfonation: : The final step involves the sulfonation of the benzene ring, often using reagents such as chlorosulfonic acid or sulfur trioxide, under low temperatures to prevent decomposition.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving automated systems for precise control of reaction conditions, real-time monitoring, and solvent recycling techniques to minimize waste.

Chemical Reactions Analysis

Types of Reactions It Undergoes

"N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide" undergoes various types of chemical reactions:

Substitution Reactions: : Both nucleophilic and electrophilic substitution reactions occur at the benzene ring and triazine core.

Oxidation and Reduction: : The compound can undergo redox reactions, particularly at the sulfonamide and pyrrolidinone moieties.

Condensation Reactions: : These can occur under specific conditions involving reactive intermediates like imines or enolates.

Common Reagents and Conditions

Substitution: : Common reagents include sodium hydride for nucleophilic substitution and chlorinating agents like thionyl chloride for electrophilic reactions.

Oxidation: : Reagents like potassium permanganate or chromium trioxide are used.

Reduction: : Sodium borohydride or lithium aluminum hydride serve as reducing agents.

Major Products Formed

Substituted triazines, sulfonamides, and pyrrolidinones are the major products, varying based on the specific reaction conditions and reagents used.

Scientific Research Applications

"N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide" finds applications across several fields:

Chemistry: : Used as a reagent in organic synthesis, particularly in the preparation of complex molecular architectures.

Biology: : Explored for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.

Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: : Applied in the development of novel materials, including polymers and advanced coatings.

Mechanism of Action

The compound exerts its effects through:

Molecular Targets: : It interacts with enzymes, proteins, and receptors, depending on the context of its application.

Pathways Involved: : Mechanisms often involve binding to active sites of enzymes, altering protein conformation and activity, or modulating signal transduction pathways in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

Key structural variations among analogous compounds include substitutions on the triazine ring, sulfonamide linker groups, and terminal aromatic/heterocyclic moieties. These modifications influence solubility, binding affinity, and bioactivity.

*The molecular formula of the target compound can be inferred as approximately C₁₈H₂₃N₇O₅S based on structural similarity to .

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound features a triazine ring linked to a pyrrolidine moiety and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 358.39 g/mol. The structure can be represented as follows:

Synthesis

Synthesis of this compound typically involves the reaction of 4-(dimethylamino)-6-methoxy-1,3,5-triazine with 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide under controlled conditions to ensure high yield and purity. The process may involve various purification techniques such as recrystallization or chromatography.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, the triazine derivatives have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted that triazine-based compounds could effectively target the EGFR pathway in non-small cell lung cancer (NSCLC) models, demonstrating IC50 values in the low nanomolar range for specific mutations .

Antimicrobial Activity

The sulfonamide component of the compound suggests potential antimicrobial properties. Sulfonamides are known for their bacteriostatic effects against a wide range of Gram-positive and Gram-negative bacteria. In vitro studies have shown that similar sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways .

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For example, it could potentially inhibit dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for diabetes treatment . The inhibition profile would need to be characterized through kinetic studies to determine its efficacy compared to existing DPP-IV inhibitors.

Case Studies

Q & A

Q. How can researchers address low solubility of this compound in aqueous media for in vivo studies?

- Methodological Answer : Develop prodrugs by conjugating hydrophilic groups (e.g., phosphate esters) to the pyrrolidinone or sulfonamide moieties. Alternatively, use solubilizing agents like cyclodextrins or formulate as nanoparticles via emulsion-solvent evaporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.